Tetrahydroindolizine-5,7(1H,6H)-dione

Description

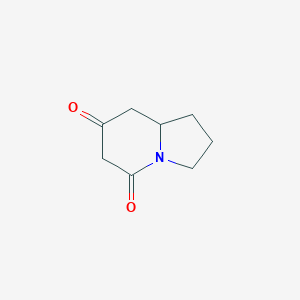

Tetrahydroindolizine-5,7(1H,6H)-dione is a bicyclic organic compound featuring a fused indolizine core with two ketone groups at positions 5 and 5. Its structure includes a partially saturated six-membered ring fused to a five-membered nitrogen-containing ring.

Key characteristics inferred from analogs include:

- Hydrogen bonding: Intramolecular hydrogen bonds between hydroxyl and carbonyl groups facilitate ESIPT.

- Fluorescence: Emission in the visible range (500–600 nm) with moderate quantum yields.

- Solvent sensitivity: Photophysical properties are highly dependent on solvent polarity and hydrogen-bonding capacity .

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

2,3,8,8a-tetrahydro-1H-indolizine-5,7-dione |

InChI |

InChI=1S/C8H11NO2/c10-7-4-6-2-1-3-9(6)8(11)5-7/h6H,1-5H2 |

InChI Key |

PATADAOYICMUQI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CC(=O)CC(=O)N2C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

The table below compares Tetrahydroindolizine-5,7(1H,6H)-dione with two closely related compounds:

Key Research Findings

Photophysical Behavior

- Tetrahydroindolizine-dione : Computational models suggest a low ESIPT energy barrier (<5 kcal/mol) due to optimal alignment of hydroxyl and carbonyl groups, enabling ultrafast proton transfer. Emission is predicted in the green region (~530 nm) .

- Imidazo-isoindole-dione: Exhibits strong ESIPT-driven fluorescence with a quantum yield of 0.42 in methanol. Substituents like methyl groups enhance rigidity, reducing non-radiative decay .

- 10-Hydroxybenzo[h]quinoline: Lower quantum yield (0.18) due to competitive non-ESIPT pathways. Emission is blue-shifted compared to dione-containing analogs .

Solvent Effects

Critical Analysis of Divergences

- ESIPT Efficiency: Dione-containing compounds (e.g., imidazo-isoindole-dione) show higher quantum yields than hydroxyquinoline derivatives due to stronger hydrogen bonds and reduced torsional flexibility .

- Synthetic Accessibility : Imidazo-isoindole-dione derivatives require multi-step synthesis, whereas Tetrahydroindolizine-dione could be synthesized via simpler cyclization routes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.